molecular formula C11H12N4O2 B13370677 N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B13370677
M. Wt: 232.24 g/mol
InChI Key: BTYPOPQKQUZBHM-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization and subsequent amination. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives have shown promise as anti-cancer agents, anti-inflammatory drugs, and antibiotics.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and composites can enhance the mechanical and thermal properties of these materials, making them suitable for various engineering applications.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in materials science for surface modification.

    N-(2-aminoethyl)-1-aziridineethanamine:

Uniqueness

N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to its quinazoline core structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-(2-aminoethyl)-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16)

InChI Key

BTYPOPQKQUZBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCN

Origin of Product

United States

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